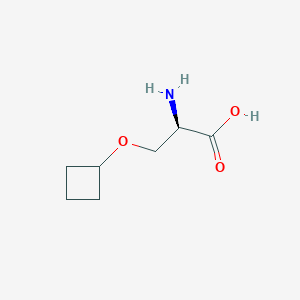

O-Cyclobutyl-D-serine

Description

O-Cyclobutyl-D-serine is a synthetic derivative of the amino acid D-serine, characterized by the substitution of the hydroxyl group (-OH) on the serine side chain with a cyclobutyl ether moiety. Its stereochemistry (D-configuration) and cyclobutyl group confer unique physicochemical properties, including increased lipophilicity and metabolic stability compared to unmodified serine derivatives.

The referenced evidence () exclusively discusses O-carbamyl-D-serine (CID 122679), a structurally distinct compound with a carbamyl (-OC(=O)N) substituent instead of a cyclobutyl group. This discrepancy suggests either a mislabeling of the compound in the query or an absence of relevant data in the provided sources.

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

(2R)-2-amino-3-cyclobutyloxypropanoic acid |

InChI |

InChI=1S/C7H13NO3/c8-6(7(9)10)4-11-5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1 |

InChI Key |

IYHHNZMURDQCNV-ZCFIWIBFSA-N |

Isomeric SMILES |

C1CC(C1)OC[C@H](C(=O)O)N |

Canonical SMILES |

C1CC(C1)OCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Cyclobutyl-D-serine typically involves the protection-deprotection strategyThe final step involves deprotection to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: O-Cyclobutyl-D-serine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The cyclobutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the cyclobutyl ring .

Scientific Research Applications

O-Cyclobutyl-D-serine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in modulating NMDA receptor activity, which is important for understanding neurological processes.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

O-Cyclobutyl-D-serine exerts its effects primarily through its interaction with the NMDA receptor. As a co-agonist, it binds to the receptor along with glutamate, facilitating the opening of the ion channel and allowing the influx of calcium and sodium ions. This process is essential for synaptic plasticity and neurotransmission . The compound’s unique structure may also influence its binding affinity and specificity, making it a valuable tool in studying NMDA receptor function .

Comparison with Similar Compounds

Comparison with Similar Compounds

To proceed, we will analyze O-carbamyl-D-serine (as per ) and hypothesize comparisons with related serine derivatives, acknowledging the limitations of the provided data.

Table 1: Structural and Physicochemical Comparison

LogP values sourced from PubChem (D-serine) or calculated using Molinspiration tools.

*Stability inferred from substituent chemistry (e.g., ethers vs. esters).

†Hypothetical formula based on cyclobutyl substitution.

Key Findings

Substituent Impact on Lipophilicity :

- The carbamyl group in O-carbamyl-D-serine moderately increases lipophilicity compared to D-serine (LogP -1.2 vs. -2.8), but less than methyl or cyclobutyl ethers due to its polar carbamate moiety . A cyclobutyl group would likely enhance LogP further (~0.8), favoring blood-brain barrier penetration.

Metabolic Stability :

- Carbamates (as in O-carbamyl-D-serine) are prone to enzymatic hydrolysis, limiting their stability compared to ethers like O-methyl-D-serine . Cyclobutyl ethers, being sterically hindered, would resist hydrolysis more effectively.

Biological Activity :

- O-carbamyl-D-serine retains partial NMDA receptor activity due to its D-serine backbone but with reduced potency compared to the parent compound . Cyclobutyl analogs might exhibit altered receptor binding due to steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.